![molecular formula C18H22N4O B2566489 1-([2,4'-Bipiridin]-3-ilmetil)-3-ciclohexilurea CAS No. 2034304-77-1](/img/structure/B2566489.png)
1-([2,4'-Bipiridin]-3-ilmetil)-3-ciclohexilurea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-([2,4’-Bipyridin]-3-ylmethyl)-3-cyclohexylurea is a compound that features a bipyridine moiety linked to a cyclohexylurea group. Bipyridine derivatives are well-known for their applications in coordination chemistry, where they serve as ligands for metal ions. The cyclohexylurea group adds unique properties to the compound, making it of interest in various fields of scientific research.
Aplicaciones Científicas De Investigación
1-([2,4’-Bipyridin]-3-ylmethyl)-3-cyclohexylurea has several applications in scientific research:
Biology: Investigated for its potential as a molecular probe in biological systems due to its ability to bind metal ions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-([2,4’-Bipyridin]-3-ylmethyl)-3-cyclohexylurea typically involves the coupling of a bipyridine derivative with a cyclohexylurea precursor. One common method is the reaction of 3-(bromomethyl)-2,4’-bipyridine with cyclohexylisocyanate under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to facilitate the coupling reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
1-([2,4’-Bipyridin]-3-ylmethyl)-3-cyclohexylurea can undergo various chemical reactions, including:
Oxidation: The bipyridine moiety can be oxidized to form bipyridinium salts.
Reduction: Reduction of the bipyridine moiety can yield dihydrobipyridine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the bipyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can react with the bipyridine ring under mild conditions.
Major Products
Oxidation: Bipyridinium salts.
Reduction: Dihydrobipyridine derivatives.
Substitution: Substituted bipyridine derivatives with various functional groups.
Mecanismo De Acción
The mechanism of action of 1-([2,4’-Bipyridin]-3-ylmethyl)-3-cyclohexylurea involves its interaction with metal ions. The bipyridine moiety acts as a chelating agent, binding to metal ions and forming stable complexes. These metal complexes can participate in various biochemical and catalytic processes, influencing molecular targets and pathways. For example, in biological systems, the compound may interact with metalloproteins and enzymes, modulating their activity and function .
Comparación Con Compuestos Similares
Similar Compounds
2,2’-Bipyridine: A widely used ligand in coordination chemistry with similar chelating properties.
4,4’-Bipyridine: Another bipyridine derivative with applications in the formation of metal-organic frameworks.
1,10-Phenanthroline: A related compound with strong metal-binding capabilities and applications in analytical chemistry.
Uniqueness
1-([2,4’-Bipyridin]-3-ylmethyl)-3-cyclohexylurea is unique due to the presence of the cyclohexylurea group, which imparts additional steric and electronic properties to the compound
Propiedades
IUPAC Name |
1-cyclohexyl-3-[(2-pyridin-4-ylpyridin-3-yl)methyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N4O/c23-18(22-16-6-2-1-3-7-16)21-13-15-5-4-10-20-17(15)14-8-11-19-12-9-14/h4-5,8-12,16H,1-3,6-7,13H2,(H2,21,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMXARWUHIOKRTO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)NCC2=C(N=CC=C2)C3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
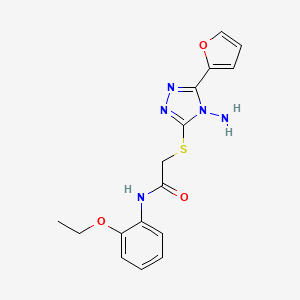
dimethylsilane](/img/structure/B2566408.png)
![(4Z)-4-[(4-bromophenyl)methylidene]-2-(4-butoxyphenyl)-1-(3-chloro-2-methylphenyl)-4,5-dihydro-1H-imidazol-5-one](/img/structure/B2566410.png)
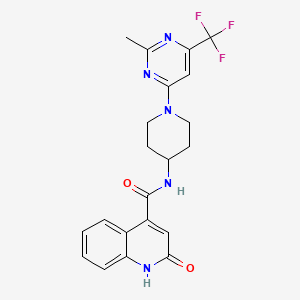

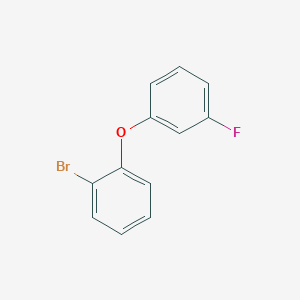
![3-(phenylthio)-N-(pyrazolo[1,5-a]pyridin-5-yl)propanamide](/img/structure/B2566414.png)
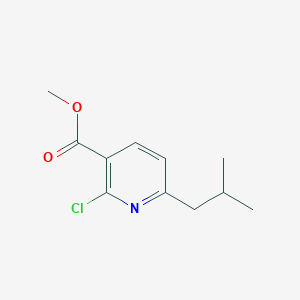
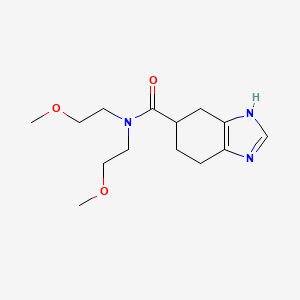
![4-chloro-N-(2-methyl-4-{2-methyl-4-oxo-3H,4H-pyrido[2,3-d]pyrimidin-3-yl}phenyl)-3-nitrobenzamide](/img/structure/B2566418.png)
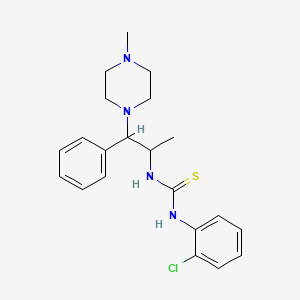
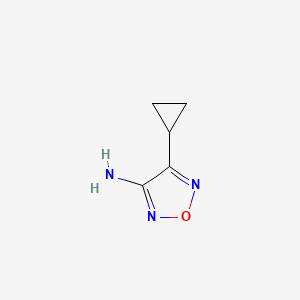
![2-amino-4-(4-chlorophenyl)-7-methyl-6-(3-morpholinopropyl)-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B2566425.png)
![[3-(4-Fluoro-3-methoxyphenyl)-1-bicyclo[1.1.1]pentanyl]methanamine](/img/structure/B2566428.png)
